[(2-bromo-4-methylphenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(2-bromo-4-methylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted amines. It is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, with a methylamine group attached to the benzyl position. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-methylphenyl)methylamine hydrochloride typically involves the bromination of 4-methylbenzylamine followed by methylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
The major products formed from these reactions include substituted amines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-bromo-4-methylphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-bromo-4-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-bromo-4-methylphenyl)methylamine hydrochloride can be compared with other similar compounds such as:
2-bromo-4-methylpropiophenone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-bromo-4-methylacetanilide: Employed in the production of dyes and pigments.
4-methylbenzylamine: A precursor for various organic syntheses.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of (2-bromo-4-methylphenyl)methylamine hydrochloride in its specific uses and properties.
Properties
CAS No. |
2731008-24-3 |
---|---|
Molecular Formula |
C9H13BrClN |
Molecular Weight |
250.6 |
Purity |
95 |
Origin of Product |
United States |
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